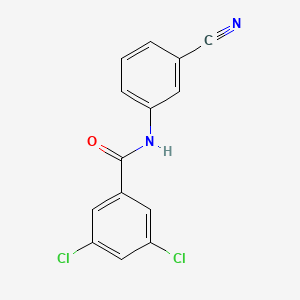![molecular formula C24H26ClN3O2S B2923405 3-[2-[(2-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-cyclohexylpropanamide CAS No. 451463-69-7](/img/structure/B2923405.png)
3-[2-[(2-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-cyclohexylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a quinazolinone derivative, which is a class of compounds that have been studied for their potential therapeutic properties . The presence of a chlorophenyl group, a methylsulfanyl group, and a cyclohexylpropanamide group suggest that this compound could have unique properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The quinazolinone core, the chlorophenyl group, the methylsulfanyl group, and the cyclohexylpropanamide group would all contribute to the overall structure .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds are known to undergo a variety of reactions. For example, methanesulfonyl chloride is highly reactive and is used to make methanesulfonates .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
This compound, due to its structural complexity, could be a candidate for pharmaceutical research. Thiazole derivatives, which are structurally similar, have been found to possess a wide range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties . Therefore, this compound could be investigated for potential use in drug development, particularly in the search for new therapeutic agents with lesser side effects.
Material Science
Compounds with similar structures have been used in material science as chemical reaction accelerators . This compound could be explored for its properties in accelerating chemical reactions, which could be beneficial in creating new materials or enhancing the properties of existing ones.
Biological Studies
Given the biological activities of related thiazole compounds, such as anti-inflammatory and analgesic effects , this compound could be used in biological studies to understand cellular mechanisms or as a tool in the development of new treatments for various diseases.
Neuroscience Research
Thiazoles are found in Vitamin B1 (thiamine), which is essential for the normal functioning of the nervous system . Analogous compounds could be synthesized based on this molecule to study their role in neurotransmitter synthesis and potentially uncover new treatments for neurological disorders.
Chemical Synthesis
The compound could serve as a precursor or an intermediate in the synthesis of more complex molecules. Its benzylic position is particularly reactive, allowing for various chemical transformations that could be useful in synthetic chemistry .
Wirkmechanismus
Mode of Action
It is likely that the compound interacts with its targets by forming covalent or non-covalent bonds, leading to changes in the target’s function .
Biochemical Pathways
Compounds with similar structures have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Pharmacokinetics
Based on its chemical structure, it is likely that the compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could impact the compound’s bioavailability and distribution within the body.
Result of Action
Compounds with similar structures have been found to have cytotoxic activity on human tumor cell lines .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[2-[(2-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-cyclohexylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3O2S/c25-20-12-6-4-8-17(20)16-31-24-27-21-13-7-5-11-19(21)23(30)28(24)15-14-22(29)26-18-9-2-1-3-10-18/h4-8,11-13,18H,1-3,9-10,14-16H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYGVFZDYVMMAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCN2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-[(2-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-cyclohexylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Allyl-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2923324.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2923325.png)
![1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pent-4-en-1-one](/img/structure/B2923326.png)
![Ethyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxypropanoate](/img/structure/B2923329.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide](/img/structure/B2923330.png)
![4-acetyl-N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2923331.png)
![2-((5-(4-(2-(benzo[d]isoxazol-3-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2923332.png)
![1-(4-Chlorophenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2923333.png)
![(1R,3S,5S)-3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride](/img/no-structure.png)
![3-(4-chlorobenzyl)-6-(2-oxo-2-(piperidin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2923336.png)
![Tert-butyl spiro[4,5-dihydro-3H-1,4-benzoxazepine-2,3'-azetidine]-1'-carboxylate](/img/structure/B2923338.png)

